REACTION_SMILES
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[BrH:33].[CH3:28][CH2:29][C:30](=[O:31])[OH:32].[OH:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6](=[O:7])(=[O:8])[N:10]2[CH2:11][c:12]3[cH:13][cH:14][cH:15][c:16]([F:19])[c:17]3[CH2:18]2)[cH:9][cH:20]1>>[NH:10]1[CH2:11][c:12]2[cH:13][cH:14][cH:15][c:16]([F:19])[c:17]2[CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Cc1ccc(S(=O)(=O)N2Cc3cccc(F)c3C2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)N2Cc3cccc(F)c3C2)cc1
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Name
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Type
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product
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Smiles
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Fc1cccc2c1CNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |